molecular formula C7H8N4 B150247 1,4-Dimethyltriazolo[4,5-c]pyridine CAS No. 129303-83-9

1,4-Dimethyltriazolo[4,5-c]pyridine

Cat. No.: B150247
CAS No.: 129303-83-9
M. Wt: 148.17 g/mol
InChI Key: HOHOMJFVZGOMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethyltriazolo[4,5-c]pyridine is a specialized nitrogen-containing heterocyclic compound that serves as a versatile scaffold in medicinal chemistry and materials science research. Its structure, featuring a fused triazole and pyridine ring system, makes it a valuable precursor for developing novel biologically active molecules and functional materials. Based on the properties of closely related triazolopyridine isomers, this compound is anticipated to have significant research applications. Triazolopyridine derivatives are recognized as key pharmacophores in approved drugs and clinical candidates, with documented activities including antidepressant, antifungal, antibacterial, and anticancer effects . The specific [1,2,3]triazolo[4,5-c]pyridine system has been identified as an effective organic sensitizer in high-performance solar cells, functioning as an electron-accepting component within a molecular design strategy . Furthermore, nitrogen-rich heterocycles like this are often employed as ligands in coordination chemistry, forming metal complexes that can be investigated for their catalytic properties or as fluorescence sensors . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

129303-83-9

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

1,4-dimethyltriazolo[4,5-c]pyridine

InChI

InChI=1S/C7H8N4/c1-5-7-6(3-4-8-5)11(2)10-9-7/h3-4H,1-2H3

InChI Key

HOHOMJFVZGOMMC-UHFFFAOYSA-N

SMILES

CC1=NC=CC2=C1N=NN2C

Canonical SMILES

CC1=NC=CC2=C1N=NN2C

Synonyms

1H-1,2,3-Triazolo[4,5-c]pyridine,1,4-dimethyl-(9CI)

Origin of Product

United States

Chemical Reactivity and Functionalization of Triazolo 4,5 C Pyridine Derivatives

Electrophilic Aromatic Substitution Reactions on the Triazolo[4,5-c]pyridine System

The triazolo[4,5-c]pyridine system is generally resistant to electrophilic aromatic substitution (EAS) reactions. This low reactivity is attributed to the electron-deficient nature of both the pyridine (B92270) and triazole rings. The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing effect, deactivating the ring towards attack by electrophiles. youtube.com This deactivation is analogous to that observed in nitrobenzene. youtube.com Consequently, forcing conditions are typically required to achieve electrophilic substitution.

Common EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions are challenging on this scaffold. masterorganicchemistry.com To overcome this inherent low reactivity, activation of the pyridine ring is often necessary. One common strategy is the formation of the corresponding N-oxide. The N-oxide group is electron-donating, which increases the electron density of the pyridine ring and facilitates electrophilic attack, particularly at the 4-position. youtube.com This intermediate can then be deoxygenated to restore the pyridine ring after the desired substitution has been achieved. youtube.com

Nucleophilic Substitution Reactions on Halogenated Triazolo[4,5-c]pyridines

In contrast to their inertness towards electrophilic attack, halogenated triazolo[4,5-c]pyridines are susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing heterocyclic nitrogen atoms facilitates the attack of nucleophiles on carbon atoms bearing a halogen substituent.

For instance, studies on the closely related 4-chloro-1H-pyrazolo[3,4-b]pyridine scaffold demonstrate that the chlorine atom at the C-4 position can be readily displaced by various nucleophiles. nih.gov This methodology provides a direct route to C-4 substituted derivatives, including those with azido, amino, and methoxy (B1213986) groups. nih.gov The reaction proceeds via a nucleophilic displacement mechanism, where the nucleophile attacks the electron-deficient carbon atom, leading to the substitution of the halide. This approach is a key strategy for introducing a wide range of functional groups onto the triazolo[4,5-c]pyridine core, enabling the synthesis of diverse compound libraries.

Cross-Coupling Reactions for C-C, C-N, and C-S Bond Formation (e.g., Sonogashira, Suzuki-Miyaura, Buchwald-Hartwig, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including triazolo[4,5-c]pyridine derivatives. These reactions allow for the formation of carbon-carbon, carbon-nitrogen, and carbon-sulfur bonds under relatively mild conditions, tolerating a wide variety of functional groups. yonedalabs.comnih.govresearchgate.net

Sonogashira Coupling: This reaction creates C(sp²)-C(sp) bonds by coupling a vinyl or aryl halide with a terminal alkyne. wikipedia.orglibretexts.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org While traditionally requiring anhydrous and anaerobic conditions, modern protocols have been developed that are more tolerant of air and moisture. organic-chemistry.org The Sonogashira reaction is invaluable for introducing alkyne moieties, which can serve as handles for further transformations or as key components in materials science and medicinal chemistry. nih.govnih.gov

Suzuki-Miyaura Coupling: One of the most widely used cross-coupling reactions, the Suzuki-Miyaura coupling forms C-C bonds between an organoboron compound (like a boronic acid or ester) and a halide or triflate. yonedalabs.comlibretexts.org The reaction is catalyzed by a palladium complex and requires a base. libretexts.org Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and stability of the boronic acid reagents. researchgate.net This method has been successfully applied to unprotected, nitrogen-rich heterocycles, which can be challenging substrates due to catalyst inhibition. nih.gov Nickel-catalyzed variants have also been developed, offering a cost-effective alternative to palladium. nih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, coupling amines with aryl halides. wikipedia.org It has largely replaced harsher traditional methods due to its broad substrate scope and functional group tolerance. wikipedia.org The development of various generations of catalyst systems, often employing sterically hindered phosphine (B1218219) ligands, has expanded the reaction's utility to include a wide range of amine and aryl partners. wikipedia.org This method is particularly useful for synthesizing arylamine derivatives of the triazolo[4,5-c]pyridine scaffold.

ReactionCatalyst SystemCoupling PartnersKey Features
SonogashiraPd catalyst (e.g., Pd(PPh₃)₄), Cu(I) cocatalystAryl/Vinyl Halide + Terminal AlkyneForms C(sp²)-C(sp) bonds; mild conditions. wikipedia.org
Suzuki-MiyauraPd catalyst (e.g., Pd(OAc)₂, XPhos), Base (e.g., K₃PO₄)Aryl/Vinyl Halide + Organoboron ReagentForms C-C bonds; high functional group tolerance; stable reagents. yonedalabs.comnih.gov
Buchwald-HartwigPd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, DPPF)Aryl Halide + AmineForms C-N bonds; broad scope for amines and aryl halides. wikipedia.org
NegishiPd or Ni catalystOrganozinc Reagent + Aryl/Vinyl HalideForms C-C bonds; high reactivity of organozinc reagents.

N-Alkylation and N-Acylation Strategies for Derivatization

The presence of multiple nitrogen atoms in the triazolo[4,5-c]pyridine ring system offers several sites for derivatization via N-alkylation and N-acylation.

N-Alkylation: The regioselectivity of N-alkylation on the nih.govwikipedia.orgresearchgate.nettriazolo nih.govdmed.org.uapyridine scaffold can be controlled by the choice of solvent. nih.gov Research has shown that the alkylation of related azolo-fused heterocycles with iodomethane (B122720) using NaHMDS as a base yields different isomers depending on the solvent. In a relatively non-polar solvent like THF, alkylation is directed to the N3 position of the triazolo ring. nih.gov This selectivity is attributed to the formation of a tight ion pair between the heterocyclic anion and the sodium cation, which sterically directs the incoming electrophile. nih.gov In contrast, using a polar aprotic solvent like DMSO favors alkylation at the N1 position. nih.gov In DMSO, solvent-separated ion pairs are the reactive species, and the site of alkylation is governed more by the inherent electronic properties of the anion. nih.gov

Heterocycle SystemSolventBaseMajor Alkylation SiteReference
nih.govwikipedia.orgresearchgate.netTriazolo nih.govdmed.org.uapyridinesTHFNaHMDSN3 nih.gov
nih.govwikipedia.orgresearchgate.netTriazolo nih.govdmed.org.uapyridinesDMSONaHMDSN1 nih.gov

N-Acylation: N-acylation is another important derivatization strategy. Pyridine and its derivatives can be activated towards nucleophilic attack by reaction with an acylating agent, such as an acyl chloride or anhydride, to form a highly reactive N-acylpyridinium salt. scripps.edureddit.com This intermediate is readily attacked by nucleophiles. In the context of the triazolo[4,5-c]pyridine system, acylation can occur at one of the triazole nitrogens or the pyridine nitrogen. The resulting N-acylated products can be valuable intermediates or final products in their own right. Catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) or its hydrochloride salt can be employed to facilitate the acylation of less reactive alcohols using the heterocyclic scaffold. nih.gov

Heterocycle Annulation and Fusion Reactions with the Triazolo[4,5-c]pyridine Scaffold

The triazolo[4,5-c]pyridine core can serve as a foundation for the construction of more complex, polycyclic heterocyclic systems. Annulation reactions involve building a new ring onto the existing scaffold.

For example, synthetic methods have been developed to annulate a thiazole (B1198619) ring onto a pyridine derivative, yielding thiazolo[4,5-b]pyridines. dmed.org.uadmed.org.ua Similar strategies could be envisioned starting from a functionalized triazolo[4,5-c]pyridine. Furthermore, research has demonstrated the synthesis of a tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine system. researchgate.netnih.gov This was achieved through a multicomponent reaction that first formed a furo[2,3-c]pyridine (B168854) skeleton, which was then followed by diazotization and cyclization of adjacent amino groups to form the fused triazole ring. researchgate.netnih.gov These examples highlight the potential of the triazolo[4,5-c]pyridine scaffold to act as a building block for creating novel and elaborate fused-ring structures.

Oxidative and Reductive Transformations of the Triazolo[4,5-c]pyridine Ring System

The triazolo[4,5-c]pyridine ring system can undergo both oxidative and reductive transformations to yield new molecular architectures.

Reductive Transformations: The reduction of nih.govwikipedia.orgresearchgate.nettriazolo[4,5-c]pyridine derivatives has been shown to produce 2-azaspinaceamines. researchgate.net This transformation can be achieved using reagents such as a nickel-aluminum alloy in aqueous alkali or with formic acid in the presence of triethylamine. researchgate.net This reaction involves the reduction of both the pyridine and the triazole rings, leading to a saturated polycyclic amine structure. Such reductions significantly alter the geometry and electronic properties of the original scaffold.

Oxidative Transformations: As mentioned previously, the pyridine nitrogen atom can be oxidized to form an N-oxide. youtube.com This is a common transformation for pyridine-containing heterocycles. The resulting N-oxide is not only activated for electrophilic substitution but also exhibits different chemical and physical properties compared to the parent heterocycle. The N-oxide functionality can be retained as a feature of the final molecule or can be removed via reduction with reagents like triphenylphosphine (B44618) to revert to the pyridine. youtube.com

Structure Activity Relationship Sar Studies of 1,4 Dimethyltriazolo 4,5 C Pyridine and Analogues

Elucidation of Structural Determinants for Biological Recognition

The biological recognition of triazolopyridine analogues is largely dictated by the specific interactions between the molecule and its biological target. The fused heterocyclic system provides a rigid scaffold that can be functionalized at various positions to optimize binding. For instance, in the context of kinase inhibition, the nitrogen atoms within the pyridine (B92270) and triazole rings can act as hydrogen bond acceptors, forming crucial interactions with the hinge region of the kinase active site. nih.gov

Impact of Methyl Substituents at Positions 1 and 4 on Biological Activity Profiles

The presence of methyl groups, such as those at the 1 and 4 positions of 1,4-dimethyltriazolo[4,5-c]pyridine, can have a profound impact on the biological activity profile of a compound, an effect often referred to as the "magic methyl" effect. nih.gov These small, lipophilic groups can influence a molecule's properties in several ways.

One significant role of methyl groups is to enhance binding affinity to the target protein by fitting into small hydrophobic pockets within the binding site. nih.gov This can lead to a substantial increase in potency. For example, the addition of a methyl group to certain thiophene (B33073) derivatives resulted in a 50-fold increase in affinity for the CB2 receptor. nih.gov

Furthermore, methyl groups can influence the conformation of a molecule, restricting its flexibility and locking it into a bioactive conformation. nih.gov This pre-organization can reduce the entropic penalty of binding, leading to a more favorable interaction with the target. Methylation can also block sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate by increasing its half-life and oral bioavailability. nih.gov

The table below illustrates the effect of methyl and other alkyl substituents on the biological activity of some triazolopyrimidine analogues, which share a similar fused heterocyclic core with triazolopyridines.

CompoundR5R7Activity (AT1 Ki, nM)
Analogue 1Hn-propyl1300
Analogue 2Methyln-propyl24
Analogue 3Ethyln-propyl34
Analogue 4n-propyln-propyl140

Data sourced from studies on triazolopyrimidine derivatives as angiotensin II receptor antagonists, highlighting the significant increase in activity with a methyl group at the 5-position compared to an unsubstituted analogue. nih.gov

Influence of Substituents on Fused Ring Systems on Activity

The nature and position of substituents on the fused triazolopyridine ring system are critical determinants of biological activity. In the development of Janus kinase (JAK) inhibitors, it was found that a phenyl group at the 5-position of the triazolopyridine scaffold was preferred for activity. tandfonline.com Further exploration of substituents on this phenyl ring can fine-tune the compound's potency and selectivity for different JAK isoforms. tandfonline.com

For thiazolo[5,4-b]pyridine (B1319707) derivatives, which are structurally related to triazolopyridines, substitution at the 6-position has been explored for the first time to identify novel c-KIT inhibitors. nih.gov A 3-(trifluoromethyl)phenyl group at this position was found to have moderate enzymatic inhibitory activity, with the trifluoromethyl group fitting well into a hydrophobic binding pocket. nih.gov This highlights how different regions of the scaffold can be functionalized to achieve desired biological effects.

The following table summarizes the structure-activity relationships of some triazolopyridine derivatives as dual JAK/HDAC inhibitors.

CompoundRJAK1 IC50 (nM)HDAC6 IC50 (nM)
Derivative APhenyl70>10000
Derivative B4-Fluorophenyl45128
Derivative C3-Methoxyphenyl3298
Derivative DBenzo[d] tandfonline.comresearchgate.netdioxol-5-yl2575

This table demonstrates how varying the substituent on the 5-phenyl ring of a triazolopyridine core can modulate the inhibitory activity against JAK1 and HDAC6. tandfonline.com

Conformational Analysis and its Correlation with Biological Response

The control of conformational properties through strategies like methylation can be a key factor in drug design. nih.gov By restricting the number of possible conformations, it is possible to favor the one that is most complementary to the binding site of the target protein. This can lead to a more potent biological response. For example, in a series of PDE4 inhibitors, methylated open-chain linkers were found to be superior to their demethylated counterparts, likely due to the stabilization of a bioactive conformation. nih.gov While specific conformational analysis studies on this compound are not widely available, the principles derived from analogous systems underscore the importance of molecular conformation in determining biological activity.

Stereochemical Considerations in SAR Studies

Stereochemistry plays a vital role in the structure-activity relationship of chiral molecules. When a triazolopyridine derivative contains one or more stereocenters, the different stereoisomers can exhibit vastly different biological activities. This is because the binding sites of biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one stereoisomer over another.

In the development of RORγt inverse agonists, stereochemistry was a key consideration. nih.gov For instance, a novel analogue with a substituted piperidine (B6355638) ring attached to the triazolopyridine core, 6-methyl-N-(7-methyl-8-(((2S,4S)-2-methyl-1-(4,4,4-trifluoro-3-(trifluoromethyl)butanoyl)piperidin-4-yl)oxy) nih.govtandfonline.commdpi.comtriazolo[1,5-a]pyridin-6-yl)nicotinamide, was identified as a potent inhibitor. The specific (2S,4S) configuration of the substituents on the piperidine ring was crucial for its high activity. nih.gov

Computational and Theoretical Investigations of Triazolo 4,5 C Pyridine Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules like 1,4-Dimethyltriazolo[4,5-c]pyridine. The B3LYP functional is a commonly used hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, offering a balance of accuracy and computational cost for many organic systems.

DFT calculations have been instrumental in studying the synthesis of the broader triazolopyridine scaffold. rsc.orgresearchgate.net These studies provide insights into reaction mechanisms by calculating the energies of intermediates and transition states. rsc.orgresearchgate.net For instance, the synthesis of triazolopyridines from N2O has been shown to proceed through a rate-determining hydrogen transfer step, with the calculated energy barrier correlating with experimental product yields. rsc.orgresearchgate.net

Analysis of Electron Density Distribution and Atomic Charges

The distribution of electrons within a molecule is key to its reactivity and intermolecular interactions. Methods like Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a detailed picture of charge distribution and bonding interactions.

For related heterocyclic systems, NBO analysis has revealed significant charge transfer within the molecule. researchgate.net This charge delocalization is a critical factor in the stability and reactivity of the molecule. The analysis of atomic charges helps in identifying the most electron-rich and electron-deficient sites, which are potential centers for nucleophilic and electrophilic attack, respectively. In the context of this compound, the nitrogen atoms of the triazole and pyridine (B92270) rings, along with the methyl-substituted carbon atoms, would be of particular interest in such an analysis.

Frontier Molecular Orbital Analysis (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and reactivity.

In studies of related triazolo[1,5-a]pyridine-based materials, the overlap between the HOMO and LUMO has been a key factor in determining their photophysical properties. rsc.org Molecules with significant HOMO-LUMO overlap tend to have larger energy gaps between their singlet and triplet excited states. rsc.org For this compound, a HOMO-LUMO analysis would provide valuable information about its electronic properties and potential for use in electronic materials or as a reactive intermediate.

Spectroscopic Property Predictions and Correlations

Computational methods are highly effective in predicting various spectroscopic properties, including vibrational spectra (infrared and Raman). DFT calculations can be used to compute the harmonic vibrational frequencies of a molecule, which can then be compared with experimental data to aid in the assignment of spectral bands.

For the related 1H- and 3H-1,2,3-triazolo[4,5-b]pyridine and its methyl derivatives, DFT calculations at the B3LYP/6-311G(2d,2p) level have been successfully used to simulate their vibrational spectra. researchgate.net This theoretical approach allowed for the detailed interpretation of the experimental IR and Raman spectra and provided insights into the vibrational characteristics of the triazolo-pyridinium system. researchgate.net A similar computational study on this compound would be expected to yield accurate predictions of its vibrational frequencies, aiding in its experimental characterization.

Molecular Dynamics Simulations for Conformational Stability and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. By simulating the motions of atoms and molecules over time, MD can be used to assess the conformational stability of a molecule and to explore its interactions with other molecules, such as biological macromolecules.

In the context of drug design, MD simulations are often used to refine the results of molecular docking studies. nih.gov They can provide a more dynamic and realistic picture of how a ligand interacts with its target protein, taking into account the flexibility of both the ligand and the protein. For this compound, MD simulations could be employed to study its conformational preferences in different solvent environments and to investigate the stability of its binding to a specific protein target.

Binding Mode Predictions through Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. wjpr.net This method is widely used in drug discovery to screen virtual libraries of compounds against a biological target and to predict the binding mode of a potential drug candidate. nih.gov

The general procedure for molecular docking involves preparing the 3D structures of the ligand and the target protein, defining a binding site on the protein, and then using a scoring function to evaluate the different possible binding poses of the ligand. wjpr.netnih.gov

Theoretical Studies on Reaction Mechanisms and Rearrangements

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions, including rearrangements. By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, providing a detailed understanding of the reaction pathway.

DFT calculations have been used to investigate the synthesis of triazolopyridine and triazoloquinoline scaffolds, revealing mechanistic details of the dinitrogen transfer process. rsc.orgresearchgate.net These studies have shown that the rate-determining step is a hydrogen transfer, and the calculated activation energy correlates with the experimental yields. researchgate.net Such computational approaches could be applied to study the synthesis of this compound and to investigate the potential for rearrangements, such as the Boulton–Katritzky rearrangement, which has been observed in related triazolo[1,5-a]pyridine systems. acs.org

Applications of the Triazolo 4,5 C Pyridine Scaffold in Chemical Biology and Advanced Materials

Development of Chemical Probes and Ligands for Biological Systems

There is no available scientific literature describing the development or use of 1,4-Dimethyltriazolo[4,5-c]pyridine as a chemical probe or ligand for investigating biological systems. Research has not been published detailing its synthesis for the purpose of probing biological targets or its binding affinity and selectivity for specific proteins or nucleic acids.

Scaffold for the Discovery of In Vitro Biologically Active Compounds

No studies were found that evaluate the in vitro biological activity of this compound. Consequently, there is no data on its potential efficacy in the following areas:

Anti-inflammatory

Antimicrobial

Antiviral

Neuroprotective

Antiproliferative

Enzyme inhibition

Without experimental screening or computational modeling studies, its profile as a biologically active compound remains uncharacterized.

Utilization in Organic Electronics and Material Sciences

There is no published research on the application of this compound in the fields of organic electronics or material sciences. Its properties as a potential component in materials such as organic sensitizers for solar cells or Organic Light-Emitting Diodes (OLEDs) have not been investigated.

Applications as Chelating Ligands in Coordination Chemistry

The role of this compound as a chelating ligand in coordination chemistry is not documented in the literature. There are no studies reporting its synthesis for the purpose of coordinating with metal ions, nor are there any reports on the structural and electronic properties of any potential metal complexes involving this compound.

Based on the available information, this compound is a novel or unstudied compound for which public research on its application in chemical biology, drug discovery, and material science is absent.

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